PF-1163A vs. PF-1163B: 2.8-Fold Superior Potency in Ergosterol Synthesis Inhibition
In the original characterization study, PF-1163A inhibited ergosterol synthesis with an IC50 of 12 ng/mL, whereas its close structural analog PF-1163B required an IC50 of 34 ng/mL to achieve the same effect [1]. This 2.8-fold potency advantage is directly attributable to the additional hydroxyl group on the PF-1163A side chain, demonstrating that even minor structural modifications within the 13-membered macrolide scaffold profoundly impact target engagement [2].
| Evidence Dimension | Ergosterol synthesis inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 12 ng/mL |
| Comparator Or Baseline | PF-1163B: IC50 = 34 ng/mL |
| Quantified Difference | 2.8-fold greater potency for PF-1163A |
| Conditions | Candida albicans whole-cell ergosterol biosynthesis assay (J Antibiot 53:33, 2000) |
Why This Matters
For researchers requiring maximal target engagement at lower compound concentrations, PF-1163A offers a clear potency advantage over PF-1163B, reducing the risk of off-target effects at higher dosing ranges.
- [1] Nose H, Seki A, Yaguchi T, Hosoya Y, Sasaki T, Hoshiko S. PF1163A and B, new antifungal antibiotics produced by Penicillium sp. I. Taxonomy of producing strain, fermentation, isolation and biological activities. J Antibiot (Tokyo). 2000 Jan;53(1):33-7. doi:10.7164/antibiotics.53.33. PMID: 10724005. View Source
- [2] Bertin Bioreagent. PF-1163A (CAT N°: 22065) and PF-1163B (CAT N°: 22066) product datasheets. Accessed 2026. View Source
